1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(o-tolyloxy)ethanone
Description
This compound (CAS: 1328339-56-5) features a 1,5-dioxa-9-azaspiro[5.5]undecane core, with an ethanone group attached to the spiro nitrogen and a 2-methylphenoxy (o-tolyloxy) substituent. Its molecular formula is C₁₇H₂₃NO₅ (MW: 321.37 g/mol), and the SMILES string (COc1ccccc1OCC(=O)N1CCC2(CC1)OCCCO2) highlights its structural complexity .
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-14-5-2-3-6-15(14)20-13-16(19)18-9-7-17(8-10-18)21-11-4-12-22-17/h2-3,5-6H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXCVUUPAZCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the ethanone and o-tolyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(o-tolyloxy)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Spiro[5.5]undecane Core
The spiro[5.5]undecane framework is common among related compounds, but substituent variations significantly influence their properties:
Table 1: Key Structural and Molecular Comparisons
Functional Group Impact on Properties
- o-Tolyloxy vs.
- Ethanone vs. Sulfonyl Groups: The methanesulfonylphenyl derivative () has stronger electron-withdrawing effects, which may enhance binding to polar receptor sites compared to the ethanone group .
- Hexyl vs. Ethoxycarbonyl Chains: The hexyl substituent in increases hydrophobicity, likely improving membrane permeability relative to the ethanone-linked o-tolyloxy group .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step routes, including (1) formation of the spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core via cyclization of diols/amines under acidic catalysis, and (2) coupling with o-tolyloxy ethanone precursors using acyl chlorides or Mitsunobu reactions. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., THF or DCM), and stoichiometric ratios. Catalysts like p-toluenesulfonic acid (p-TsOH) improve cyclization efficiency .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm the spirocyclic structure and substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (≥95% purity). X-ray crystallography (e.g., SHELXL ) is recommended for absolute stereochemical confirmation if crystalline material is obtainable.
Q. What are the key physicochemical properties (e.g., solubility, stability) under standard laboratory conditions?
- Methodological Answer : Solubility varies with solvent polarity—moderate solubility in DMSO or chloroform, poor in water. Stability tests show degradation <5% after 72 hours at 4°C in inert atmospheres. Perform accelerated stability studies (40°C/75% RH for 1 week) to assess hygroscopicity and photostability. Use TLC or LC-MS to monitor decomposition .
Advanced Research Questions
Q. What computational strategies predict binding affinity to biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) to screen against targets like nicotinic acetylcholine receptors (nAChRs) or α1-adrenoceptors, followed by molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) or radioligand displacement assays. Reference SAR studies on structurally related antihypertensive spirocycles .
Q. How does spirocyclic stereochemistry influence pharmacological activity?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation). Compare bioactivity in receptor-binding assays (e.g., IC₅₀ for nAChR inhibition). For example, the (R)-enantiomer of a related spirocompound showed 10-fold higher affinity than (S) in α1-adrenoceptor studies . Use circular dichroism (CD) to correlate configuration with activity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct orthogonal assays (e.g., cell-based vs. cell-free systems) to rule out assay-specific artifacts. For example, discrepancies in cytotoxicity (e.g., IC₅₀ in HeLa vs. MCF-7 cells) may arise from differential membrane permeability. Perform meta-analysis of published data, noting variations in compound purity (>98% required) or incubation times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
